Cas no 2060006-02-0 (lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate)

lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,5-a]pyrimidine-8-carboxylic acid, 6-methyl-, lithium salt (1:1)
- lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate
-
- MDL: MFCD30502204
- Inchi: 1S/C8H7N3O2.Li.H/c1-5-10-6(8(12)13)7-9-3-2-4-11(5)7;;/h2-4H,1H3,(H,12,13);;
- InChI Key: FXLRZKDYASPEOC-UHFFFAOYSA-N
- SMILES: C(C1N=C(C)N2C=CC=NC=12)(=O)O.[LiH]
lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342274-0.05g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 0.05g |
$338.0 | 2023-09-03 | |
1PlusChem | 1P01BRJN-500mg |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 500mg |
$1466.00 | 2023-12-19 | |
1PlusChem | 1P01BRJN-250mg |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 250mg |
$953.00 | 2023-12-19 | |
1PlusChem | 1P01BRJN-50mg |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 50mg |
$480.00 | 2023-12-19 | |
Enamine | EN300-342274-1.0g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-342274-0.25g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 0.25g |
$721.0 | 2023-09-03 | |
Enamine | EN300-342274-0.5g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 0.5g |
$1136.0 | 2023-09-03 | |
Enamine | EN300-342274-0.1g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 0.1g |
$505.0 | 2023-09-03 | |
Enamine | EN300-342274-5g |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 5g |
$4226.0 | 2023-09-03 | |
1PlusChem | 1P01BRJN-100mg |
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
2060006-02-0 | 95% | 100mg |
$686.00 | 2023-12-19 |
lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate Related Literature
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate
Introduction to Lithium(1+) Ion 6-Methylimidazo1,5-Apyrimidine-8-Carboxylate (CAS No. 2060006-02-0)
Lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate (CAS No. 2060006-02-0) is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic organic molecules, which are widely studied for their potential therapeutic applications. The unique structural features of 6-methylimidazo1,5-apyrimidine-8-carboxylate make it a promising candidate for various biological and chemical processes.
The chemical structure of lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate consists of a lithium cation coordinated with the 6-methylimidazo1,5-apyrimidine-8-carboxylate anion. This coordination complex exhibits interesting physicochemical properties that make it suitable for use in multiple domains, including medicinal chemistry and materials science. The presence of the imidazole and pyrimidine rings in the anion contributes to its stability and reactivity, which are crucial factors in drug design and synthesis.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 6-methylimidazo1,5-apyrimidine-8-carboxylate in the development of new therapeutic agents. Studies have demonstrated its potential role as a scaffold for designing molecules with anti-inflammatory, antiviral, and anticancer properties. The compound's ability to interact with biological targets at the molecular level makes it an attractive candidate for further investigation.
One of the most compelling aspects of lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate is its versatility in chemical modifications. Researchers have explored various derivatives of this compound to enhance its pharmacological activity. For instance, modifications at the methyl group and the carboxylate moiety have been shown to influence its binding affinity and metabolic stability. These findings underscore the compound's potential as a building block for novel drug candidates.
In addition to its pharmaceutical applications, 6-methylimidazo1,5-apyrimidine-8-carboxylate has been investigated for its role in materials science. The coordination complex formed with lithium ions exhibits unique electronic properties that make it suitable for use in optoelectronic devices and sensors. The compound's ability to facilitate charge transport and energy transfer has opened up new avenues for research in this field.
The synthesis of lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate involves a series of well-defined chemical reactions that require precise control over reaction conditions. Recent studies have focused on optimizing synthetic pathways to improve yield and purity. Advances in catalytic methods have enabled more efficient production of this compound, making it more accessible for research purposes.
From a biological perspective, the interaction between lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate and biological targets has been extensively studied. Research has revealed that this compound can modulate various cellular processes by binding to specific receptors and enzymes. These interactions have implications for developing treatments against a range of diseases, including neurodegenerative disorders and autoimmune conditions.
The safety profile of 6-methylimidazo1,5-apyrimidine-8-carboxylate is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated its low toxicity and high biocompatibility, making it a safe candidate for further clinical development. However, additional research is needed to fully understand its long-term effects and potential side effects.
The future prospects of lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate are promising, with ongoing studies exploring its potential applications in various fields. As our understanding of its properties continues to grow, new opportunities for innovation are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing the full potential of this compound.
2060006-02-0 (lithium(1+) ion 6-methylimidazo1,5-apyrimidine-8-carboxylate) Related Products
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 55290-64-7(Dimethipin)



